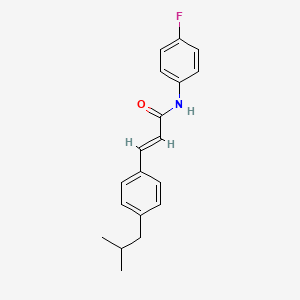
N-(4-fluorophenyl)-3-(4-isobutylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-3-(4-isobutylphenyl)acrylamide, also known as FIBA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FIBA belongs to the class of acrylamides and is a derivative of the well-known analgesic drug, fentanyl.
Aplicaciones Científicas De Investigación
Protein Fluorescence Quenching
Acrylamide derivatives, including compounds similar to N-(4-fluorophenyl)-3-(4-isobutylphenyl)acrylamide, are efficient quenchers of tryptophanyl fluorescence in proteins. This property allows for the quantitative determination of the exposure degree of tryptophanyl residues, offering a method to probe protein conformational changes and enzyme inhibitor binding without the need for altering the protein chemically. The technique provides insights into the dynamic and steady-state exposure of residues in a protein, which is crucial for understanding protein structure and function (Eftink & Ghiron, 1976).
Corrosion Inhibition
Research on acrylamide derivatives also extends to their application as corrosion inhibitors. A study explored the corrosion inhibition efficiency of synthetic acrylamide derivatives on copper in nitric acid solutions. The derivatives showed significant inhibition efficiency, highlighting their potential as protective agents in metal processing and preservation. This application leverages the chemical properties of acrylamide derivatives to prevent metal degradation, extending the lifespan of metal components in various industrial applications (Abu-Rayyan et al., 2022).
Fluorographic Detection in Gels
Another application of acrylamide derivatives is in the fluorographic detection of radioactivity in polyacrylamide gels, a technique crucial for analyzing proteins and nucleic acids. These compounds enhance the sensitivity of detecting tritiated, 14C, and 35S-labeled biomolecules in gels, facilitating research in molecular biology and biochemistry. This application underscores the versatility of acrylamide derivatives in enhancing research methodologies (Bonner & Laskey, 1974).
Polymer Science and Engineering
Acrylamide derivatives are pivotal in polymer science, particularly in synthesizing fluoropolymers and hydrophobically modified polyacrylamides. These materials have applications ranging from enhanced oil recovery to the creation of responsive materials for bioengineering purposes. For instance, polymers synthesized from acrylamide derivatives exhibit unique thermal sensitivity and aggregation-induced emission properties, making them suitable for drug delivery systems and tissue engineering (Zhou et al., 2015).
Propiedades
IUPAC Name |
(E)-N-(4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c1-14(2)13-16-5-3-15(4-6-16)7-12-19(22)21-18-10-8-17(20)9-11-18/h3-12,14H,13H2,1-2H3,(H,21,22)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSQVZXYWYPIKM-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2859075.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2859078.png)
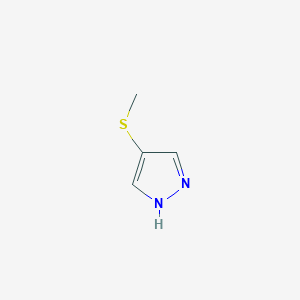

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(1-phenylethyl)acetamide](/img/structure/B2859082.png)
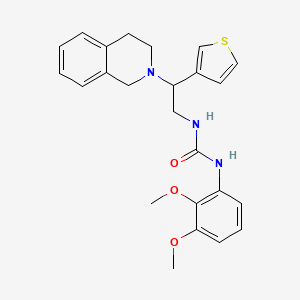
![Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B2859086.png)

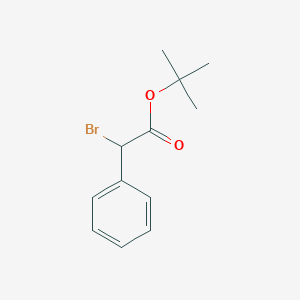
![5-(Cyclopentylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2859092.png)
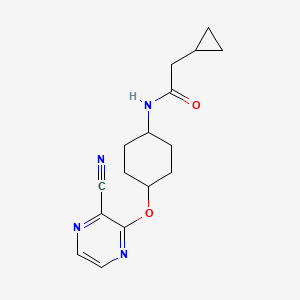

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2859097.png)